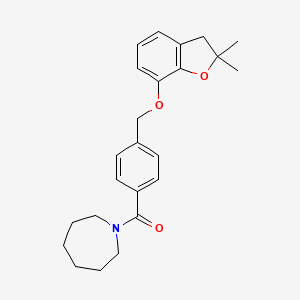
(5-methyl-2-phenyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of oxazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the triazole moiety. Common reagents used in these reactions include bromine, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern and the presence of both oxazole and triazole rings. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H19BrN4O3 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-11-17(9-10-18(13)23)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
InChI Key |
SNEIBWSKLCFEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11281400.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-cyclohexylpiperazine](/img/structure/B11281401.png)
![(3-chlorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11281408.png)

![2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11281416.png)
![14-[(2-chlorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11281420.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11281425.png)

![2-(4-chlorophenyl)-3-{2-[2-(naphthalen-2-yloxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11281442.png)
![(3-chlorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11281445.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11281449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281463.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine](/img/structure/B11281481.png)
